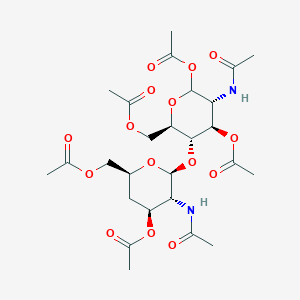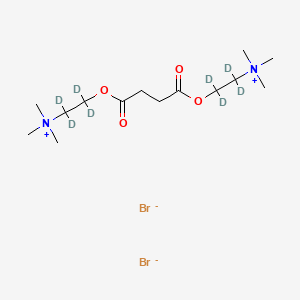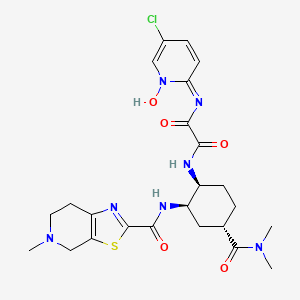
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol is an organic compound characterized by the presence of a hexenol backbone with a 4-methylbenzenesulfonate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol typically involves the reaction of 3-hexen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride→(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hexen-1-one or 3-hexenal.
Reduction: Formation of 3-hexanol.
Substitution: Formation of various substituted hexenol derivatives.
Scientific Research Applications
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its binding to target molecules. The hexenol backbone may interact with hydrophobic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol: Unique due to the presence of both a sulfonate group and a hexenol backbone.
(3Z)-3-Hexen-1-ol: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the hexenol backbone.
Uniqueness
This compound is unique due to its combination of a reactive sulfonate group and a versatile hexenol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
[(Z)-hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4- |
InChI Key |
PTCRTTULASBLSJ-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCOS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



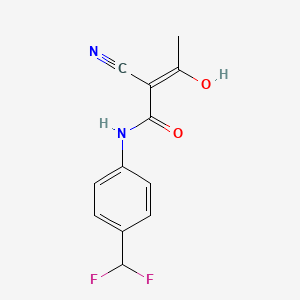
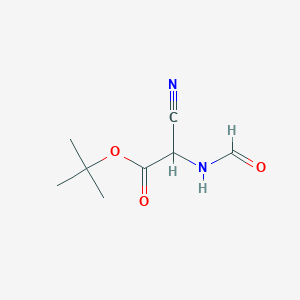
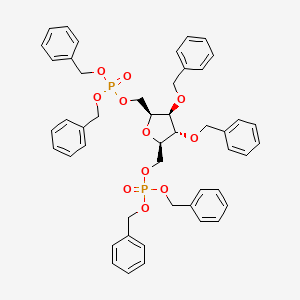
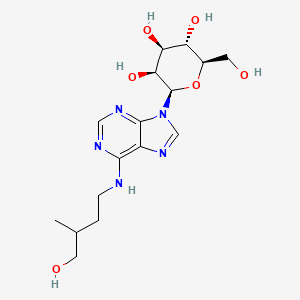

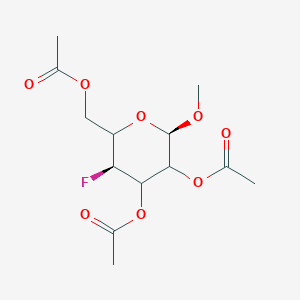
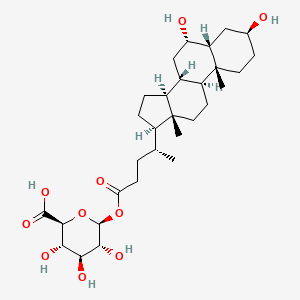
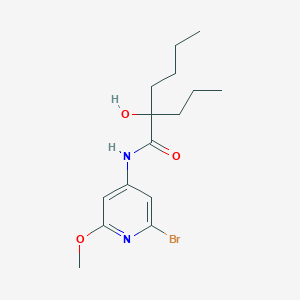
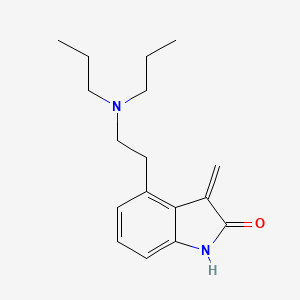
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
